5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-[(4-aminobutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an isoindole core and a piperidine ring, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-aminobutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobutan-2-amine with 2,6-dioxopiperidine-3-carboxylic acid under controlled conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-[(4-aminobutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, making it useful for understanding biological pathways and mechanisms .
Medicine
Medically, the compound has shown promise in the treatment of certain diseases. It is being investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular targets .
Industry
In the industrial sector, the compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of 5-[(4-aminobutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anticancer properties.
Pomalidomide: Another derivative with potent immunomodulatory effects.
Uniqueness
What sets 5-[(4-aminobutan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart from these similar compounds is its unique combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for both research and industrial applications .
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-(4-aminobutan-2-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-9(6-7-18)19-10-2-3-11-12(8-10)17(25)21(16(11)24)13-4-5-14(22)20-15(13)23/h2-3,8-9,13,19H,4-7,18H2,1H3,(H,20,22,23) |
InChI Key |
OVXQMZDFWOPUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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